![molecular formula C9H9NO3 B2402955 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid CAS No. 1196155-91-5](/img/structure/B2402955.png)

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

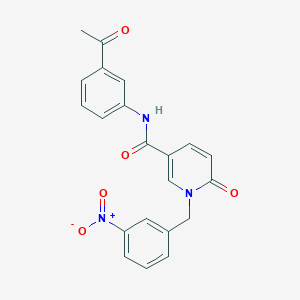

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid (DHPPCA) is a naturally occurring organic compound that has recently gained attention in the scientific research community due to its potential applications in a variety of areas. DHPPCA is a small molecule that is capable of binding to a variety of proteins, making it a useful tool for studying protein-protein interactions. Additionally, DHPPCA has been used in the synthesis of other compounds, such as peptides, and has been found to be a potent inhibitor of enzymes involved in metabolic pathways.

Scientific Research Applications

Synthesis of Pyrano[4,3-b]thieno[3,2-e]pyridine Derivatives

A method was developed for the synthesis of pyrano[4,3-b]thieno[3,2-e]pyridine derivatives based on the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, hydrazine hydrate, and also phenyl chloroformate .

Development of New Polycyclic Thieno[2,3-b]pyridine Derivatives

The compound has been used in the synthesis of new polycyclic thieno[2,3-b]pyridine derivatives from ethyl 3-amino-5-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate .

Synthesis of 4-Morpholino-7,8-dihydro-5H-thiopyrano Derivatives

The compound has been used in the synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano derivatives .

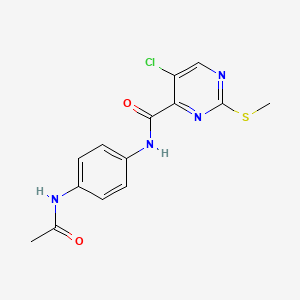

Inhibitors of Hedgehog Signaling Pathway

A novel series of hedgehog signaling pathway inhibitors were designed by replacing the pyrimidine nucleus of earlier reported compounds with 6,7-dihydro-5H-pyrano[2,3-d]pyrimidine scaffold .

Synthesis of New Condensed Derivatives

A method was developed for the synthesis of new condensed derivatives starting from 3-amino-7,7-dimethyl7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid .

Mechanism of Action

Target of Action

The primary targets of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is synthesized from the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5h-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, hydrazine hydrate, and phenyl chloroformate

Biochemical Pathways

The biochemical pathways affected by 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid are currently unknown. As a novel compound, its effects on various biochemical pathways and their downstream effects are still under investigation .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid is currently unknown. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s action .

properties

IUPAC Name |

7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-3-7-5-13-2-1-8(7)10-4-6/h3-4H,1-2,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYZMECKWMSCHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B2402878.png)

![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)

![2-Chloro-1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2402882.png)

![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)

![ethyl 4-[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2402893.png)